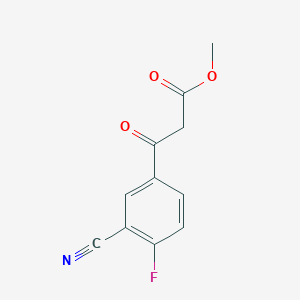

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate

Description

BenchChem offers high-quality Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)5-10(14)7-2-3-9(12)8(4-7)6-13/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXVTADBJGBXCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC(=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 3-Cyano-4-fluorophenyl Group: A Privileged Pharmacophore in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Pharmacophore

In the landscape of contemporary drug discovery, the identification and optimization of privileged pharmacophores—molecular frameworks that exhibit affinity for multiple biological targets—is a cornerstone of efficient medicinal chemistry. Among these, the 3-cyano-4-fluorophenyl moiety has emerged as a particularly impactful structural motif, consistently conferring advantageous properties to small molecule inhibitors targeting a range of therapeutically relevant proteins. Its strategic deployment in drug design has led to the development of potent and selective agents, most notably in the fields of oncology and endocrinology.

This technical guide provides a comprehensive overview of the 3-cyano-4-fluorophenyl pharmacophore, delving into its fundamental physicochemical characteristics, its role in enhancing drug-target interactions, and its successful application in the design of both kinase inhibitors and androgen receptor modulators. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the knowledge to effectively leverage this powerful pharmacophore in their own drug discovery endeavors.

I. Physicochemical and Pharmacokinetic Profile: The Rationale for a Privileged Moiety

The efficacy of the 3-cyano-4-fluorophenyl group stems from the synergistic interplay of its two key substituents: the electron-withdrawing cyano group and the highly electronegative fluorine atom. This unique combination fine-tunes the electronic, lipophilic, and metabolic properties of the parent molecule in a manner that is highly advantageous for drug development.

Electronic Effects and Target Engagement

The potent electron-withdrawing nature of both the cyano and fluoro groups significantly modulates the electron density of the phenyl ring. This has profound implications for target engagement:

-

Enhanced Hydrogen Bonding Potential: The electron-deficient nature of the aromatic ring can enhance the hydrogen bond donating capacity of adjacent functionalities, leading to stronger interactions with the target protein.

-

Favorable Aromatic Interactions: The altered quadrupole moment of the fluorinated and cyanated ring can lead to more favorable π-π stacking or π-cation interactions within the binding pocket.

-

Modulation of pKa: The inductive effect of the fluorine and cyano groups can lower the pKa of nearby basic centers, influencing the ionization state of the molecule at physiological pH and potentially improving cell permeability and target engagement. For instance, the presence of electron-withdrawing groups generally leads to smaller differences in the logP between an oxygenated compound and its fluorinated analogue[1].

Lipophilicity and Membrane Permeability

Fluorine substitution is a well-established strategy to increase lipophilicity, which can enhance membrane permeability and oral bioavailability[2]. The replacement of a hydrogen atom with fluorine typically increases the logP by approximately 0.2 to 0.4 units. While the cyano group is polar, its contribution to overall lipophilicity is context-dependent. The combined effect of the 3-cyano and 4-fluoro substituents often results in a molecule with a balanced lipophilicity, crucial for achieving good oral absorption and distribution.

Metabolic Stability: Blocking Metabolic Hotspots

A critical advantage of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s[2]. Placing a fluorine atom at the 4-position of the phenyl ring effectively blocks a common site of oxidative metabolism (para-hydroxylation), thereby increasing the metabolic half-life of the drug. While the cyano group can be subject to metabolism, its position at the 3-position, ortho to the fluorine, can sterically hinder enzymatic access. This combined strategy significantly improves the pharmacokinetic profile of drug candidates. Studies on fluorinated compounds have demonstrated that this substitution can significantly improve metabolic stability by blocking enzymatic breakdown[3].

II. Case Study 1: The 3-Cyano-4-fluorophenyl Pharmacophore in Androgen Receptor Antagonists

The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. The 3-cyano-4-fluorophenyl group is a key feature of several potent non-steroidal AR antagonists, including the blockbuster drug enzalutamide.

The Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding triggers a conformational change, dissociation from heat shock proteins, dimerization, and nuclear translocation. In the nucleus, the AR dimer binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote prostate cancer cell growth and survival.

Caption: The Androgen Receptor Signaling Pathway and Points of Inhibition by Enzalutamide.

Structure-Activity Relationship (SAR) of Enzalutamide and the Role of the 3-Cyano-4-fluorophenyl Moiety

Enzalutamide is a potent AR inhibitor that acts at multiple points in the AR signaling pathway[4]. The 3-cyano-4-fluorophenyl group is crucial for its high affinity and antagonist activity. SAR studies have revealed the following:

-

The Cyano Group: The cyano group at the 3-position is a key hydrogen bond acceptor, forming a critical interaction with the side chain of Gln711 in the AR ligand-binding domain (LBD). This interaction is essential for high-affinity binding and antagonist activity. Replacement of the cyano group with other substituents often leads to a significant loss of potency[3].

-

The Fluoro Group: The fluorine atom at the 4-position serves a dual purpose. It enhances the metabolic stability of the phenyl ring by blocking para-hydroxylation. Additionally, its electron-withdrawing nature potentiates the hydrogen bond accepting capability of the adjacent cyano group, further strengthening the interaction with Gln711.

The following table summarizes the importance of the 3-cyano-4-fluorophenyl moiety in enzalutamide analogs.

| Compound/Analog | Modification | IC50 (nM) for AR Binding | Rationale for Change in Activity |

| Enzalutamide | 3-cyano-4-fluorophenyl | 36 | Optimal hydrogen bonding with Gln711 and metabolic stability.[5] |

| Analog 1 | 3-nitrophenyl | >1000 | The nitro group is a weaker hydrogen bond acceptor in this context and alters the electronic profile. |

| Analog 2 | 4-cyanophenyl | ~200 | Loss of the potentiating effect of the 4-fluoro group on the cyano group's hydrogen bonding. |

| Analog 3 | 4-fluorophenyl | >500 | Absence of the critical hydrogen bond accepting cyano group. |

Experimental Protocol: Competitive Androgen Receptor Binding Assay

This protocol outlines a standard competitive binding assay to determine the affinity of a test compound for the androgen receptor using a radiolabeled ligand.

Objective: To determine the IC50 value of a test compound for the androgen receptor.

Materials:

-

Receptor Source: Rat prostate cytosol or recombinant human androgen receptor.

-

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) with high specific activity.

-

Test Compound: Dissolved in an appropriate solvent (e.g., DMSO).

-

Reference Compound: Unlabeled DHT or enzalutamide.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors and stabilizing agents (e.g., glycerol, sodium molybdate).

-

Separation Medium: Hydroxylapatite slurry or dextran-coated charcoal.

-

Scintillation Cocktail and Scintillation Counter .

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and a series of dilutions in the assay buffer.

-

Prepare a working solution of [³H]-DHT in the assay buffer at a concentration close to its Kd for the AR (typically 1-2 nM).

-

Prepare the receptor solution from rat prostate cytosol or by diluting the recombinant AR in assay buffer. The optimal concentration should be determined empirically to ensure that less than 10% of the radioligand is bound in the absence of a competitor.

-

-

Assay Setup:

-

Set up triplicate tubes for total binding (containing [³H]-DHT and receptor), non-specific binding (containing [³H]-DHT, receptor, and a saturating concentration of unlabeled DHT), and for each concentration of the test compound (containing [³H]-DHT, receptor, and the test compound).

-

-

Incubation:

-

Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Add ice-cold hydroxylapatite slurry or dextran-coated charcoal to each tube.

-

Incubate on ice for 15-30 minutes with intermittent vortexing.

-

Centrifuge the tubes to pellet the separation medium with the bound receptor-ligand complex.

-

-

Quantification:

-

Carefully aspirate the supernatant containing the free radioligand.

-

Wash the pellet with assay buffer and centrifuge again.

-

Add scintillation cocktail to the pellet and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DHT) using non-linear regression analysis.

-

III. Case Study 2: The 3-Cyano-4-fluorophenyl Group in Kinase Inhibitors

The 3-cyano-4-fluorophenyl pharmacophore has also been successfully incorporated into a number of kinase inhibitors, where it plays a similar role in enhancing potency and selectivity. A prominent example is its presence in some type II kinase inhibitors.

B-Raf Kinase and the MAPK/ERK Signaling Pathway

B-Raf is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving cell proliferation and survival in many cancers, including melanoma.

Caption: The B-Raf/MEK/ERK Signaling Pathway and the Target of Dabrafenib.

SAR of Kinase Inhibitors and the Importance of the 3-Cyano-4-fluorophenyl Moiety

While Dabrafenib itself does not contain the 3-cyano-4-fluorophenyl group, its development highlights the importance of fluorination in optimizing kinase inhibitors. The introduction of fluorine atoms to the phenyl ring of Dabrafenib analogs led to marked improvements in pharmacokinetic properties[6]. In other kinase inhibitor scaffolds, the 3-cyano-4-fluorophenyl group has been shown to be critical for potent inhibition.

-

Hydrogen Bonding and Hydrophobic Interactions: The cyano group can act as a hydrogen bond acceptor with the hinge region of the kinase, a common interaction for many kinase inhibitors. The fluorinated phenyl ring can engage in favorable hydrophobic interactions within the ATP-binding pocket.

-

Selectivity: The specific substitution pattern of the 3-cyano-4-fluorophenyl group can contribute to selectivity for the target kinase over other kinases by exploiting subtle differences in the shape and electrostatic environment of their ATP-binding sites.

The following table presents hypothetical SAR data for a generic kinase inhibitor scaffold to illustrate the impact of the 3-cyano-4-fluorophenyl moiety.

| Compound/Analog | Substitution on Phenyl Ring | Kinase IC50 (nM) | Rationale for Change in Activity |

| Lead Compound | 3-cyano-4-fluorophenyl | 10 | Optimal combination of hydrogen bonding, hydrophobic interactions, and metabolic stability. |

| Analog 4 | 3-aminophenyl | 500 | Loss of the key hydrogen bond accepting cyano group. |

| Analog 5 | 4-chlorophenyl | 150 | Suboptimal electronic and steric properties compared to the 3-cyano-4-fluoro substitution. |

| Analog 6 | Unsubstituted Phenyl | >1000 | Lack of key interactions and increased metabolic liability. |

Experimental Protocol: B-Raf Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to measure the inhibitory activity of a compound against B-Raf kinase.

Objective: To determine the IC50 of a test compound for B-Raf kinase.

Materials:

-

Enzyme: Recombinant active B-Raf (wild-type or V600E mutant).

-

Substrate: A peptide or protein substrate for B-Raf (e.g., MEK1).

-

ATP: Adenosine triphosphate.

-

Test Compound: Dissolved in DMSO.

-

Reference Inhibitor: A known B-Raf inhibitor (e.g., Dabrafenib).

-

Kinase Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, DTT, and a detergent (e.g., Brij-35).

-

Detection Reagent: A reagent to detect kinase activity, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or a phospho-specific antibody for the substrate.

-

Microplate Reader: Capable of measuring luminescence or fluorescence, depending on the detection method.

Procedure:

-

Preparation of Reagents:

-

Prepare a serial dilution of the test compound in DMSO, and then dilute further in kinase assay buffer.

-

Prepare the B-Raf enzyme and substrate in kinase assay buffer at the desired concentrations. The optimal concentrations should be determined empirically.

-

-

Assay Setup:

-

In a 96-well or 384-well plate, add the test compound at various concentrations.

-

Add the B-Raf enzyme to each well (except for the no-enzyme control).

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding a mixture of the substrate and ATP to each well. The ATP concentration should be close to the Km of the enzyme for ATP.

-

-

Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction and detect the kinase activity using the chosen method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

-

-

Data Analysis:

-

Subtract the background signal (no-enzyme control) from all other readings.

-

Normalize the data to the positive control (enzyme without inhibitor).

-

Plot the percentage of kinase activity against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

IV. Synthetic Strategies for Incorporating the 3-Cyano-4-fluorophenyl Moiety

The 3-cyano-4-fluorophenyl group can be introduced into a molecule through various synthetic routes, often starting from commercially available building blocks such as 3-cyano-4-fluorobenzaldehyde or 3-cyano-4-fluorobenzoic acid.

General Synthetic Workflow

A common strategy involves the coupling of a 3-cyano-4-fluorophenyl-containing building block to a core scaffold.

Caption: A Generalized Synthetic Workflow for Incorporating the 3-Cyano-4-fluorophenyl Moiety.

Example Protocol: Three-Component Synthesis of 2-Amino-3-cyano-4-(3-cyano-4-fluorophenyl)-4H-chromenes

This protocol describes a one-pot, three-component reaction to synthesize a chromene derivative incorporating the 3-cyano-4-fluorophenyl group.

Objective: To synthesize 2-amino-3-cyano-4-(3-cyano-4-fluorophenyl)-4H-chromene derivatives.

Materials:

-

3-Cyano-4-fluorobenzaldehyde

-

Malononitrile

-

A substituted phenol (e.g., resorcinol)

-

A basic catalyst (e.g., piperidine or triethylamine)

-

Ethanol as the solvent

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the substituted phenol (1 mmol) and malononitrile (1 mmol) in ethanol (10-15 mL).

-

Add 3-cyano-4-fluorobenzaldehyde (1 mmol) to the mixture.

-

Add a catalytic amount of piperidine (e.g., 0.1-0.2 mmol).

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, the product often precipitates from the reaction mixture. Collect the solid by filtration.

-

If the product does not precipitate, reduce the volume of the solvent under reduced pressure.

-

Wash the crude product with cold ethanol or water to remove any unreacted starting materials and catalyst.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

V. Conclusion and Future Perspectives

The 3-cyano-4-fluorophenyl pharmacophore represents a powerful tool in the medicinal chemist's arsenal. Its ability to confer a unique combination of favorable electronic, lipophilic, and metabolic properties has led to its successful incorporation into a number of clinically important drugs and promising drug candidates. A thorough understanding of the structure-activity relationships and the underlying physicochemical principles governing the function of this moiety is crucial for its rational application in drug design.

As our understanding of drug-target interactions continues to evolve, it is likely that the 3-cyano-4-fluorophenyl group will find even broader applications in the development of novel therapeutics for a wide range of diseases. Future research will likely focus on further fine-tuning the properties of this pharmacophore through the introduction of additional substituents and its incorporation into novel molecular scaffolds to address new and challenging biological targets.

VI. References

-

Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.

-

BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. Retrieved from BPS Bioscience website.

-

U.S. Environmental Protection Agency. (2002). Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD.

-

King, A. J., et al. (2012). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 3(12), 1001-1006.[6]

-

Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BRAF Overview.

-

National Toxicology Program. (2013). In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol).

-

Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for BRAF.

-

BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit.

-

Lille-Magali, B., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(3), 237-246.

-

BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Assay of Raf Inhibitor 2.

-

Pertusati, F., et al. (2019). A new series of bicalutamide, enzalutamide and enobosarm derivatives carrying pentafluorosulfanyl (SF5) and pentafluoroethyl (C2F5) substituents: Improved antiproliferative agents against prostate cancer. European Journal of Medicinal Chemistry, 180, 1-14.

-

U.S. Environmental Protection Agency. (n.d.). Data Evaluation Record (DER) for Androgen Receptor Binding (Rat Prostate Cytosol).

-

Harris, C., et al. (2017). Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. ACS Medicinal Chemistry Letters, 8(12), 1261-1266.

-

Mu, L., et al. (2010). 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).

-

ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.

-

Annang, F., et al. (2014). Substituted Aminoacetamides as Novel Leads for Malaria Treatment. ChemMedChem, 9(6), 1121-1125.

-

Guy, R. H., et al. (1983). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 35(1), 34-38.

-

Ohashi, T., et al. (2014). Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning. ACS Medicinal Chemistry Letters, 5(11), 1232-1237.

-

Malki, A., et al. (2016). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 21(2), 205.

-

FlyBase. (2019). FlyBase Chemical Report: enzalutamide.

-

University College London. (n.d.). Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents.

-

He, Y., et al. (2020). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(15), 8346-8366.

-

ResearchGate. (2014). Solvent and structural effects in tautomeric 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones: Experimental and quantum chemical study.

-

RASA Life Sciences. (2018). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.

-

ResearchGate. (n.d.). Interaction of dabrafenib with PXR and B-Raf. Close up view of the....

-

U.S. Food and Drug Administration. (2012). NDA 20,3415 Review – Enzalutamide.

-

Frontiers. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones.

-

MDPI. (2023). The Impact of Drug–Drug Interactions on the Toxicity Profile of Combined Treatment with BRAF and MEK Inhibitors in Patients with BRAF-Mutated Metastatic Melanoma.

-

ResearchGate. (n.d.). Drug Discovery and Pharmacophore.

-

Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259.

-

Wolber, G., & Langer, T. (2005). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Journal of Chemical Information and Modeling, 45(2), 160-169.

-

Bak, A., & Kos, J. (2023). Towards Arginase Inhibition: Hybrid SAR Protocol for Property Mapping of Chlorinated N-arylcinnamamides. Malaria World Journal, 14(1), 1-15.

-

De, B., et al. (2014). Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 71-77.

-

NSUWorks. (n.d.). The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on Porphyrin Basicity.

-

Chheda, H., Patel, R., et al. (n.d.). The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on Porphyrin Basicity. NSUWorks.

-

ResearchGate. (2025). Metabolic stability and metabolite profiling of emerging synthetic cathinones.

-

MDPI. (2024). Cyano-Substituted Oligo(p-phenylene vinylene) Derivatives with Aggregation-Induced Enhanced Emissions and Mechanofluorochromic Luminescence.

-

MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density.

-

MDPI. (1989). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new series of bicalutamide, enzalutamide and enobosarm derivatives carrying pentafluorosulfanyl (SF5) and pentafluoroethyl (C2F5) substituents: Improved antiproliferative agents against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. FlyBase Chemical Report: enzalutamide [flybase.org]

- 6. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This document provides a comprehensive technical overview of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate, a highly functionalized aromatic β-ketoester. We will detail its core physicochemical properties, outline a robust synthetic protocol, predict its characteristic spectroscopic data, and explore its significant potential as a versatile intermediate for drug development professionals. The strategic incorporation of cyano and fluoro groups on the phenyl ring, combined with the reactive β-ketoester moiety, makes this compound a valuable building block for creating complex heterocyclic scaffolds prevalent in modern medicinal chemistry.

Chemical Identity and Physicochemical Properties

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate is a specialized organic compound primarily used in research and development. Its structure is characterized by a central β-ketoester functional group attached to a disubstituted phenyl ring, featuring a cyano group at the 3-position and a fluorine atom at the 4-position. These features are critical for its utility in synthetic chemistry.

A summary of its key identifiers and calculated properties is presented below.

| Identifier | Value | Source |

| IUPAC Name | Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate | N/A |

| CAS Number | 1823778-63-7 | N/A |

| Molecular Formula | C₁₁H₈FNO₃ | Calculated |

| Molecular Weight | 221.19 g/mol | Calculated |

Synthesis and Purification

The synthesis of β-ketonitriles and their ester analogues is a cornerstone of organic chemistry, providing access to a wide array of valuable intermediates.[1] For the target compound, a robust and widely applicable method is the Claisen condensation, which involves the acylation of an enolate.[2] In this proposed pathway, methyl 3-cyano-4-fluorobenzoate serves as the acyl donor and the enolate of methyl acetate acts as the nucleophile.

Causality of Experimental Design:

-

Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium methoxide (NaOMe) is crucial. It must be capable of deprotonating methyl acetate to form the reactive enolate without competing in saponification of the ester groups.

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Any moisture will quench the enolate and the base, halting the reaction.

-

Temperature Control: The initial enolate formation is typically performed at room temperature or with gentle heating, while the subsequent acidic workup is often done at a reduced temperature to control the rate of decarboxylation of any potential side products.

Proposed Synthetic Workflow

The diagram below illustrates the proposed synthetic pathway via a Claisen condensation.

Caption: Proposed Claisen condensation workflow for synthesis.

Experimental Protocol:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: To the stirred NaH suspension, add methyl acetate (3.0 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium enolate.

-

Condensation: Dissolve methyl 3-cyano-4-fluorobenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the enolate solution. Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting benzoate is consumed.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M aqueous HCl until the pH is acidic.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Spectroscopic Characterization

While specific experimental data requires synthesis and analysis, the structure of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate allows for the confident prediction of its key spectroscopic features. This self-validating approach is critical for confirming the identity and purity of the synthesized compound.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region (δ 7.5-8.5 ppm): Three signals corresponding to the three protons on the substituted phenyl ring, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. - Methylene (δ ~4.0 ppm): A singlet integrating to 2H for the active methylene protons between the two carbonyl groups. - Methyl (δ ~3.7 ppm): A singlet integrating to 3H for the methyl ester protons. |

| ¹³C NMR | - Carbonyls (δ 190-200 & 165-175 ppm): Two distinct signals for the ketone and ester carbonyl carbons. - Aromatic Region (δ 110-165 ppm): Signals for the six aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. - Nitrile (δ ~115-120 ppm): A signal for the cyano carbon. - Methylene (δ ~45-55 ppm): Signal for the CH₂ carbon. - Methyl (δ ~50-60 ppm): Signal for the OCH₃ carbon. |

| IR Spectroscopy | - ~2230 cm⁻¹: Sharp, strong absorption for the C≡N stretch. - ~1745 cm⁻¹: Strong absorption for the ester C=O stretch. - ~1690 cm⁻¹: Strong absorption for the ketone C=O stretch. - ~1250 cm⁻¹: Strong absorption for the C-F stretch. |

| Mass Spectrometry | - [M+H]⁺: Expected at m/z 222.0564. - [M+Na]⁺: Expected at m/z 244.0383. |

Note: Predicted NMR shifts are approximate and can be influenced by the solvent and keto-enol tautomerism.

Applications in Medicinal Chemistry and Drug Development

The true value of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.[3][4]

Strategic Molecular Features:

-

Fluorine Atom: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[5][6][7]

-

Cyano Group: The nitrile can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into other moieties like amines or carboxylic acids. Fluorinated benzonitriles are key intermediates for various therapeutic agents.[8][9]

-

β-Ketoester Moiety: This functional group is exceptionally useful for constructing heterocyclic rings, which are core scaffolds in many approved drugs.[3] It can readily react with binucleophiles to form pyridines, pyrimidines, pyrazoles, and other important ring systems.

Potential Synthetic Transformations

The β-ketoester can be used in various cyclization reactions. For example, its reaction with hydrazine can yield a substituted pyrazole, a common scaffold in pharmaceuticals.

Caption: Potential conversion to a pyrazole scaffold.

This reactivity makes the title compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs targeting areas such as oncology, inflammation, and infectious diseases.[4]

Safety, Handling, and Storage

As a fine chemical intermediate, Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate should be handled with appropriate care, following standard laboratory safety protocols. While a specific safety data sheet (SDS) is not publicly available, data from analogous compounds provide a strong basis for safe handling procedures.[10][11][12][13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of any vapors or dust.[10] Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Hazards: Compounds of this class may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13] They can cause irritation to the skin, eyes, and respiratory system.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate is a strategically designed chemical intermediate with significant potential for researchers in drug development. Its combination of a reactive β-ketoester core with strategically placed cyano and fluoro substituents makes it an ideal precursor for synthesizing diverse libraries of heterocyclic compounds. This guide has provided a foundational understanding of its properties, a plausible and detailed synthetic route, and a clear rationale for its application in medicinal chemistry, underscoring its value to the scientific community.

References

-

[8] The Role of Fluorinated Benzonitriles in Modern Drug Discovery. (2026, January 17). Self-host. [Link]

-

[14] methyl (Z)-3-cyano-3-(4-fluorophenyl)prop-2-enoate | C11H8FNO2 | CID 137348227 - PubChem. PubChem. [Link]

-

[15] Process for preparing beta-keto nitriles and salts thereof. (2007, June 21). Google Patents.

-

[16] Synthesis of β-Amino ketones, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

-

[17] Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

[3] Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025, May 6). RSC Publishing. [Link]

-

[1] A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019, December 6). National Institutes of Health (NIH). [Link]

-

[9] Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. (2023, July 21). ACS Publications. [Link]

-

[5] Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. [Link]

-

[6] Importance of Fluorine in Benzazole Compounds. (2020, October 14). MDPI. [Link]

-

[7] The Dark Side of Fluorine. (2019, June 20). National Institutes of Health (NIH). [Link]

Sources

- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. forestry-suppliers.com [forestry-suppliers.com]

- 13. file.bldpharm.com [file.bldpharm.com]

- 14. methyl (Z)-3-cyano-3-(4-fluorophenyl)prop-2-enoate | C11H8FNO2 | CID 137348227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents [patents.google.com]

- 16. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 17. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

The Synthetic Versatility of Fluorinated β-Keto Esters: A Technical Guide for Organic Chemists and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for fine-tuning molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3][4] Among the diverse array of fluorine-containing building blocks, fluorinated β-keto esters have emerged as exceptionally versatile and powerful intermediates in organic synthesis.[1][5][6] Their dual functionality, comprising a reactive ketone and a modifiable ester group, coupled with the electronic effects of the fluorine substituent(s), opens a vast landscape of synthetic possibilities.

This technical guide provides an in-depth exploration of the applications of fluorinated β-keto esters in organic synthesis. We will delve into their synthesis, explore their rich and varied reactivity, and showcase their utility in constructing complex molecular architectures, with a particular focus on applications relevant to pharmaceutical and agrochemical research.[6][7] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these valuable building blocks.

I. Synthesis of Fluorinated β-Keto Esters: Foundational Methodologies

The accessibility of fluorinated β-keto esters is a crucial prerequisite for their widespread application. Several robust synthetic methods have been developed, with the Claisen condensation being a cornerstone approach.

Claisen Condensation

The Claisen condensation is a classical and widely employed method for the synthesis of β-keto esters, including their fluorinated analogs. This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base. For the synthesis of trifluoromethyl-β-keto esters, ethyl trifluoroacetate is a common starting material.

A typical procedure involves the reaction of ethyl trifluoroacetate with ethyl acetate using a base such as sodium ethoxide.[8][9] The reaction proceeds by the deprotonation of ethyl acetate to form an enolate, which then attacks the carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of the ethoxide leaving group yields the desired ethyl 4,4,4-trifluoroacetoacetate.[8][9]

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation [8][9]

-

To a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, add a suitable organic solvent (e.g., absolute ethanol and/or ethyl acetate).

-

Add a solution of sodium ethoxide in ethanol.

-

With stirring, add a measured amount of ethyl acetate.

-

Cool the reaction mixture to 5-10 °C.

-

Slowly add ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.

-

After the addition is complete, allow the reaction to proceed at a set temperature (e.g., 40-60 °C) for a specified time (e.g., 1-3 hours).

-

Cool the reaction mixture to 10-15 °C and slowly add an acid to neutralize the mixture, keeping the temperature between 20-30 °C.

-

After neutralization, filter the resulting suspension to remove solid byproducts.

-

The filtrate, containing the crude product, is then purified by vacuum distillation to yield ethyl 4,4,4-trifluoroacetoacetate.

Acylation of Carboxylic Acid Chlorides

An alternative approach for the preparation of polyfluoro β-keto esters involves the reaction of a polyfluoroacid anhydride or a polyfluorocarboxylic acid chloride with a carboxylic acid chloride in the presence of a tertiary amine.[10][11] This method offers a pathway to a variety of fluorinated β-keto esters by varying the starting materials.

Workflow for the Synthesis of Polyfluoro β-Keto Esters:

Caption: General workflow for synthesizing polyfluoro β-keto esters.

II. The Rich Reactivity of Fluorinated β-Keto Esters

The presence of fluorine atoms significantly modulates the reactivity of β-keto esters, making them valuable precursors for a wide range of transformations.

Asymmetric Synthesis: Creating Chiral Fluorinated Molecules

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance in drug discovery. Fluorinated β-keto esters are excellent substrates for asymmetric reactions, allowing for the creation of chiral centers with high stereocontrol.

One of the most direct methods to introduce a stereogenic center is through the enantioselective fluorination of a β-keto ester. This can be achieved using either metal-catalyzed or organocatalytic methods.[7][12]

-

Metal-Catalyzed Fluorination: Chiral Lewis acid complexes, such as those derived from titanium and TADDOL, can catalyze the α-fluorination of β-keto esters with electrophilic fluorinating agents like Selectfluor®, yielding fluorinated products with good enantiomeric excess.[7][12] Copper-bis(oxazoline) complexes have also proven effective, particularly for cyclic β-keto esters, in continuous-flow microreactors, achieving high yields and excellent enantioselectivities.[13]

-

Organocatalytic Fluorination: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed for the enantioselective fluorination of β-keto esters using reagents like N-fluorobenzenesulfonimide (NFSI).[7][14] These methods offer a metal-free alternative for creating chiral C-F bonds.

The ketone moiety of α-fluoro-β-keto esters can be stereoselectively reduced to afford α-fluoro-β-hydroxy esters, which are valuable chiral building blocks.[15] Ketoreductases (KREDs) have been utilized for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters, providing access to both syn and anti diastereomers with high enantiomeric and diastereomeric excess.[15]

Table 1: Stereoselective Reduction of Aromatic α-Fluoro-β-Keto Esters using Ketoreductases [15]

| Substrate | Enzyme | Diastereomer | Diastereomeric Excess | Enantiomeric Excess |

| Aromatic Substrate 1 | KRED 110 | anti (2S, 3S) | High | High |

| Aromatic Substrate 1 | KRED 130 | syn (2S, 3R) | Moderate-High | High |

| Aromatic Substrate 2 | KRED 110 | anti (2S, 3S) | High | High |

| Aromatic Substrate 2 | KRED 130 | syn (2S, 3R) | Moderate-High | High |

| Aromatic Substrate 3 | KRED 110 | anti (2S, 3S) | High | High |

| Aromatic Substrate 3 | KRED 130 | syn (2S, 3R) | Moderate-High | High |

Carbon-Carbon Bond Forming Reactions

Fluorinated β-keto esters readily participate in a variety of C-C bond-forming reactions, enabling the construction of more complex molecular scaffolds.

The active methylene group of fluorinated β-keto esters can be deprotonated to form an enolate, which can then be alkylated. Asymmetric phase-transfer catalysis has been successfully applied to the enantioselective alkylation of α-fluoro-β-keto esters, providing a complementary approach to asymmetric fluorination for the synthesis of optically active α-alkyl-α-fluoro-β-keto esters.[16]

α-Fluoroketoesters can act as nucleophiles in conjugate addition reactions. For instance, the organocatalytic enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, catalyzed by cinchona alkaloid derivatives, yields versatile non-enolizable ketoesters with the formation of two consecutive chiral centers, one of which is a fluorinated quaternary carbon.[17]

III. Applications in the Synthesis of Bioactive Molecules and Heterocycles

The synthetic versatility of fluorinated β-keto esters makes them invaluable starting materials for the preparation of a wide range of biologically relevant molecules, particularly fluorinated heterocycles and amino acids.

Synthesis of Fluorinated Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals.[18] Fluorinated β-keto esters are excellent precursors for the synthesis of various fluorinated heterocycles, such as pyrimidines and pyrazoles.[5][6]

Synthetic Pathway to Fluorinated Pyrimidines:

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. f2chemicals.com [f2chemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 10. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 11. EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Asymmetric copper-catalyzed fluorination of cyclic β-keto esters in a continuous-flow microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Architectures of Oncology: A Technical Guide to Bioactive Small Molecule Building Blocks

Executive Summary: The Modular Era of Oncology

The paradigm of oncology drug discovery has shifted from screening random libraries for cytotoxic activity to the rational engineering of modular systems. Modern therapeutics—specifically Targeted Protein Degraders (TPDs) and Antibody-Drug Conjugates (ADCs)—are not singular molecules but sophisticated architectures composed of discrete, functional building blocks .

This guide dissects the critical small molecule components required to construct these modalities. We move beyond simple "inhibitors" to explore the warheads, linkers, and ligands that define the next generation of cancer therapy.

Section 1: Targeted Protein Degradation (TPD) – The Degrader Toolset

Unlike traditional inhibition, which requires high occupancy of an active site (often 90%+), PROTACs (Proteolysis Targeting Chimeras) operate catalytically. They recruit an E3 ubiquitin ligase to a Protein of Interest (POI), inducing ubiquitination and subsequent proteasomal degradation.[1]

The E3 Ligase Ligand: The Anchor

The choice of E3 ligase determines the subcellular localization and tissue specificity of the degradation. While over 600 E3 ligases exist, the field relies heavily on two primary scaffolds due to the availability of robust small molecule binders.

| E3 Ligase | Small Molecule Ligand Class | Key Chemical Features | Therapeutic Context |

| Cereblon (CRBN) | Immunomodulatory Imides (IMiDs) | Phthalimide core (e.g., Thalidomide, Pomalidomide, Lenalidomide). | Effective for hematopoietic malignancies; susceptible to "molecular glue" effects. |

| VHL (Von Hippel-Lindau) | Hydroxyproline derivatives | High affinity ( | Often yields cleaner degradation profiles; less "glue" activity than CRBN. |

| IAP (cIAP1/2, XIAP) | Smac Mimetics | Peptidomimetics (AVPI derivatives). | Can induce autoubiquitination; often used when CRBN/VHL fail. |

| MDM2 | Nutlins / Spiro-oxindoles | Large, hydrophobic scaffolds disrupting p53-MDM2 interaction. | Used for degrading proteins in p53-wildtype tumors. |

The Linker: More Than a Bridge

The linker is not a passive connector; it dictates the ternary complex geometry (POI-PROTAC-E3).[2]

-

Composition: Polyethylene glycol (PEG) chains increase solubility but can be metabolically labile. Alkyl chains offer rigidity but lower solubility.

-

Exit Vectors: The attachment point on the E3 ligand is critical. For Thalidomide, the C4 or C5 positions of the phthalimide ring are standard exit vectors that maintain CRBN binding affinity [1].

Mechanism of Action: The Ternary Complex

The formation of a productive ternary complex is the rate-limiting step. Positive cooperativity (where the PROTAC binds the ternary complex better than binary components) is a key design goal.

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.[1] The molecule is not consumed, allowing substoichiometric efficacy.

Section 2: Antibody-Drug Conjugates (ADCs) – The Cytotoxic Payload[3]

ADCs combine the selectivity of monoclonal antibodies (mAbs) with the potency of small molecule cytotoxins.[] The "building block" here is the Payload-Linker complex, which must be synthesized prior to conjugation.

The Payload: Ultra-Potent Cytotoxins

Because ADCs deliver limited cargo to the tumor (often <1% of injected dose), payloads must possess sub-nanomolar potency (

| Payload Class | Mechanism | Examples | Building Block Reactive Handle |

| Auristatins | Tubulin Polymerization Inhibitor | MMAE, MMAF | N-terminal amine (monomethyl) |

| Maytansinoids | Tubulin Assembly Inhibitor | DM1, DM4 | Thiol (sulfhydryl) |

| PBD Dimers | DNA Minor Groove Crosslinker | Tesirine, Talirine | Aniline / Imine |

| Camptothecins | Topoisomerase I Inhibitor | DXd, SN-38 | Hydroxyl / Amine |

The Linker: Stability vs. Release

-

Cleavable Linkers: Designed to break in the lysosome.

-

Val-Cit-PAB: Cleaved by lysosomal protease Cathepsin B.

-

Hydrazone: Cleaved by acidic pH in the endosome.

-

Disulfide: Cleaved by high intracellular glutathione levels [2].

-

-

Non-Cleavable Linkers: Rely on the degradation of the antibody itself, leaving the payload attached to an amino acid residue (e.g., Lys-SMCC-DM1).

Section 3: Covalent Inhibition – The Warhead Inventory

Covalent inhibitors possess an electrophilic "warhead" that forms an irreversible bond with a nucleophilic residue (usually Cysteine) on the target kinase. This leads to infinite residence time and can overcome drug resistance.

Common Electrophilic Warheads

The reactivity of the warhead must be "tuned" to react with the target Cysteine but avoid non-specific reaction with glutathione or albumin in the plasma [3].

| Warhead Structure | Target Residue | Reactivity Level | Example Drug |

| Acrylamide | Cysteine (Thiol) | Moderate (Tunable) | Ibrutinib, Osimertinib |

| Chloroacetamide | Cysteine (Thiol) | High | (Probe compounds) |

| Vinyl Sulfone | Cysteine (Thiol) | Low-Moderate | (Protease inhibitors) |

| Sulfonyl Fluoride | Lysine / Tyrosine | Context Dependent | (Chemical Biology Probes) |

Section 4: Experimental Protocols

Protocol A: Modular Assembly of PROTACs via Click Chemistry (CuAAC)

Objective: Rapidly synthesize a library of PROTACs by coupling an Alkyne-functionalized E3 ligand with various Azide-functionalized warheads. This modular approach allows for quick screening of linker lengths [4, 5].

Reagents:

-

Alkyne Component: E.g., Thalidomide-O-propargyl (10 mM in DMSO).

-

Azide Component: Target Warhead-Linker-Azide (10 mM in DMSO).

-

Catalyst: CuSO4 (50 mM in water).

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (100 mM in water).[4] Crucial for protecting biomolecules from oxidation and maintaining Cu(I) state.

-

Reductant: Sodium Ascorbate (100 mM in water).[4] Freshly prepared.

Workflow:

-

Preparation: In a 96-well plate or microcentrifuge tube, mix the Alkyne and Azide components (1:1 equivalent, typically 10-50 µM final conc) in t-BuOH/Water (1:1) or DMSO.[4][5][6][7]

-

Catalyst Complexing: Premix CuSO4 and THPTA (1:2 ratio) and incubate for 5 minutes. This forms the active catalytic complex.

-

Initiation: Add the Cu-THPTA complex to the reaction mixture (5-10 mol%).

-

Reduction: Add Sodium Ascorbate (5-10 equivalents). The solution may turn slightly yellow.

-

Incubation: Seal and shake at Room Temperature for 1-2 hours.

-

Quenching (Optional): For biological assay, dilute directly into media. For purification, precipitate or use LC-MS to verify the formation of the 1,2,3-triazole product.

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow for PROTAC library assembly.

Protocol B: Biochemical Validation – Kinase Residence Time

Objective: Determine the residence time (

Method: "Jump Dilution" Assay using ADP-Glo or similar ATP-detection reagents.

Step-by-Step:

-

Incubation: Incubate the Kinase (at 100x concentration required for signal) with the Inhibitor (at 10x

) for 1 hour to reach equilibrium (E+I -

Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP and substrate. This drops the inhibitor concentration below the threshold, forcing dissociation.

-

Measurement: Immediately monitor kinase activity (ADP production) over time (e.g., every 5 minutes for 2 hours).

-

Analysis:

-

Plot product formation vs. time.

-

A linear slope indicates fast dissociation (reversible).

-

A curvature (lag) indicates slow dissociation.

-

Fit to the integrated rate equation to extract

. -

Calculate Residence Time:

.

-

References

- Baillie, T. A.Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 2016.

-

Interchim. Click Chemistry: New protocol for the labeling and modification of biomolecules. Interchim.fr. [Link]

Sources

Methodological & Application

Preparation of s-triazine antimicrobial agents from beta-keto ester intermediates

Application Note: Strategic Synthesis of s-Triazine Antimicrobials via

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for potent antimicrobial, antiviral, and anticancer agents.[1] While the s-triazine ring is typically sourced from cyanuric chloride, the incorporation of

This guide details the protocol for coupling

Chemical Basis & Mechanism

The synthesis relies on the temperature-dependent reactivity of Cyanuric Chloride (TCT) . The chlorine atoms on TCT can be sequentially substituted by nucleophiles.[1][2]

-

The Challenge:

-keto esters are carbon nucleophiles (C-nucleophiles). Unlike amines (N-nucleophiles), they require activation to form an enolate ion before attacking the electron-deficient triazine ring. -

The Mechanism: The reaction proceeds via an addition-elimination mechanism (

). The electron-withdrawing nature of the triazine ring stabilizes the Meisenheimer-like transition state. -

Selectivity Rule:

- Substitution (0–5°C): High selectivity; kinetic control.

- Substitution (Room Temp): Moderate selectivity; thermodynamic control begins.

- Substitution (Reflux): Requires forcing conditions.

Reaction Pathway Diagram

Caption: Stepwise functionalization of the s-triazine core. The

Experimental Protocol

Safety Warning: Cyanuric chloride is a lachrymator and skin irritant. Handle in a fume hood. Sodium hydride (NaH) is pyrophoric; use anhydrous conditions.

Materials & Reagents

-

Core: Cyanuric Chloride (Recrystallized from hexane if yellowed).

-

Intermediate: Ethyl acetoacetate (or substituted

-keto ester). -

Base: Sodium Hydride (60% dispersion in oil) or Sodium Ethoxide.

-

Solvent: Anhydrous THF or Acetone.

-

Quenching: Dilute HCl, Ice water.

Workflow Step 1: Preparation of the Enolate

The

-

Flame-dry a 250 mL three-necked round-bottom flask under nitrogen atmosphere.

-

Add NaH (1.1 eq) and wash twice with dry hexane to remove mineral oil.

-

Suspend the NaH in anhydrous THF (50 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Add the

-keto ester (1.0 eq) dropwise over 20 minutes.-

Observation: Hydrogen gas evolution (

) will occur.

-

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour until a clear/turbid solution of the sodium enolate forms.

Workflow Step 2: The C-C Bond Formation (Triazine Coupling)

-

In a separate flask, dissolve Cyanuric Chloride (1.0 eq) in acetone or THF. Cool to 0–5°C .[1]

-

Transfer the prepared Enolate solution (from Step 1) into a dropping funnel.

-

Add the enolate dropwise to the Cyanuric Chloride solution over 45 minutes.

-

Critical Control: Maintain internal temperature

. Higher temperatures lead to polysubstitution (impurities).

-

-

Stir at 0–5°C for 3 hours.

-

Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The starting TCT spot should disappear.[3]

Workflow Step 3: Workup & Isolation

-

Pour the reaction mixture onto crushed ice (200 g) containing dilute HCl (pH ~4–5) to neutralize excess base.

-

The product (Mono-substituted s-triazine with

-keto ester side chain) usually precipitates as a solid. -

Filter the solid, wash with cold water, and dry.

-

Purification: Recrystallize from Ethanol or perform Column Chromatography if oil is obtained.

Workflow Step 4: Conversion to Antimicrobial Agent

The pendant

-

Dissolve the product from Step 3 in Ethanol.

-

Add Hydrazine Hydrate (excess) or a specific Aryl Hydrazide .

-

Reflux for 4–6 hours (catalyzed by 2 drops of glacial acetic acid).

-

The keto-group of the ester condenses to form a hydrazone/pyrazolone motif linked to the triazine core.

Data Analysis & Validation

To ensure the protocol worked, you must validate the structure using NMR and IR. The

Table 1: Key Spectral Characteristics

| Technique | Functional Group | Expected Signal / Shift | Notes |

| FT-IR | Triazine Ring (C=N) | Strong stretching vibration. | |

| FT-IR | Ester Carbonyl (C=O) | Confirms retention of the ester. | |

| Triazine Protons | Absent (if trisubstituted) | Look for side-chain signals. | |

| Often appears as a singlet or doublet. | |||

| Enol -OH | Disappears upon | ||

| Mass Spec | Molecular Ion ( | Matches Formula Weight | Look for |

Antimicrobial Screening Protocol (MIC Assay)

Once synthesized, the efficacy must be quantified using the Minimum Inhibitory Concentration (MIC) method.

Test Organisms:

-

Staphylococcus aureus (Gram-positive)[4]

-

Escherichia coli (Gram-negative)[4]

-

Pseudomonas aeruginosa (MDR model)

Procedure:

-

Stock Solution: Dissolve the s-triazine derivative in DMSO (1 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Inoculation: Add bacterial suspension (

CFU/mL) to each well. -

Incubation:

for 24 hours. -

Readout: The MIC is the lowest concentration with no visible turbidity.

-

Control: Ciprofloxacin or Ampicillin.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Polysubstitution | Temperature too high during addition. | Ensure TCT solution is at 0°C before enolate addition. Add enolate slower. |

| Low Yield | Moisture in reaction (NaH deactivation). | Flame-dry glassware; use fresh anhydrous THF. |

| No Precipitate | Product is soluble in water/acid mix. | Extract aqueous quench with Dichloromethane (DCM); dry over |

| Hydrolysis | Ester hydrolyzed to acid. | Avoid strong aqueous bases during workup; keep pH slightly acidic (5-6). |

References

-

s-Triazine: A Privileged Structure for Drug Discovery. Pharmaceuticals, 2021. Link

-

Synthesis and biological evaluation of s-triazine derivatives. Journal of Advanced Scientific Research, 2023. Link

-

Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 2020. Link

-

Synthesis of 2,4,6-trisubstituted-1,3,5-triazines. Molecules, 2006.[3] Link

-

Reactions of Enolate Ions with Electrophiles. UC Santa Barbara Chemistry Dept.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Handling of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful synthesis, purification, and storage of this valuable β-keto ester, with a primary focus on preventing its unintended decarboxylation.

Introduction to the Challenge: The Instability of β-Keto Esters

β-Keto esters are versatile intermediates in organic synthesis, prized for their ability to undergo a variety of chemical transformations. However, their utility is intrinsically linked to their inherent instability. The β-keto moiety makes these compounds susceptible to decarboxylation, a reaction that results in the loss of the methoxycarbonyl group as carbon dioxide and the formation of a ketone. This process is particularly facile upon hydrolysis of the ester to the corresponding β-keto acid, which can readily undergo decarboxylation, especially when heated.[1][2]

The subject of this guide, methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate, possesses two electron-withdrawing groups (cyano and fluoro) on the phenyl ring. These groups can influence the acidity of the α-protons and the overall electronic properties of the molecule, potentially affecting its stability.[3] This guide provides a comprehensive framework for mitigating the risk of decarboxylation throughout the lifecycle of this compound, from its synthesis to its long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decarboxylation of methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate?

A1: The primary pathway for decarboxylation begins with the hydrolysis of the methyl ester to the corresponding carboxylic acid. This β-keto acid is significantly more prone to decarboxylation, especially under thermal stress or in the presence of acidic or basic catalysts. The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone, 3-cyano-4-fluorophenyl methyl ketone.

Q2: How do the cyano and fluoro substituents on the phenyl ring affect the stability of the molecule?

A2: The 3-cyano and 4-fluoro groups are both electron-withdrawing. These groups increase the electrophilicity of the benzoyl carbonyl group, which can be a factor in the synthesis of the compound. While electron-withdrawing groups on the aryl ring can influence the stability of related compounds, their precise effect on the decarboxylation of this specific β-keto ester would require empirical data.[4] However, it is prudent to assume the compound is sensitive and handle it with care.

Q3: Can I purify this compound by distillation?

A3: Distillation is generally not recommended for thermally sensitive compounds like β-keto esters. The elevated temperatures required for distillation can readily induce decarboxylation. Milder purification techniques such as column chromatography at room temperature are preferred.

Q4: What are the ideal storage conditions for methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate?

A4: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures. Storage in a freezer at -20°C or, ideally, -80°C is recommended to significantly slow down potential degradation pathways.[5][6] The container should be brought to room temperature before opening to prevent condensation of atmospheric moisture, which could lead to hydrolysis.

Proposed Synthesis and Troubleshooting Guide

As a specific published synthesis for methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate may not be readily available, we propose a robust and common method for its preparation: the Claisen condensation .[7] This section will detail the proposed synthetic protocol and provide a troubleshooting guide for each critical step.

Proposed Synthesis: Claisen Condensation

The Claisen condensation involves the reaction of an ester with an enolizable ester in the presence of a strong base to form a β-keto ester.[8] In this case, we propose the reaction between methyl 3-cyano-4-fluorobenzoate and methyl acetate.

Reaction Scheme:

Experimental Protocol:

-

Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe.

-

Ester Addition: To the stirred suspension of NaH, add a solution of methyl acetate (1.5 equivalents) in anhydrous THF dropwise at 0°C.

-

Enolate Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the methyl acetate enolate.

-

Acylation: Cool the reaction mixture to 0°C and add a solution of methyl 3-cyano-4-fluorobenzoate (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter the solution and remove the solvent under reduced pressure at a low temperature (<30°C).

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Troubleshooting the Synthesis

| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |

| Low or No Product Formation | 1. Inactive base (NaH).2. Wet solvents or reagents.3. Insufficient reaction time or temperature. | 1. Use fresh, unopened NaH or wash the NaH with anhydrous hexane to remove the mineral oil and any surface oxidation before use.2. Ensure all solvents (THF) and reagents are rigorously dried. Use freshly distilled solvents.3. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50°C) can be attempted, but with caution to avoid decarboxylation. |

| Significant Decarboxylation Observed | 1. Presence of water during the reaction or workup.2. Acidic or basic conditions during workup.3. High temperatures during solvent removal or purification. | 1. Ensure all workup steps are performed with anhydrous or neutral aqueous solutions until the final quench. 2. Use a neutral quench (e.g., saturated NH₄Cl) instead of acidic solutions. Avoid strong bases during the workup. If an acidic wash is necessary, perform it quickly at low temperatures.3. Remove the solvent on a rotary evaporator with the water bath temperature kept below 30°C. Avoid prolonged heating. |

| Formation of Side Products | 1. Self-condensation of methyl acetate.2. Incomplete reaction leading to a mixture of starting materials and product. | 1. Use an excess of methyl acetate to favor the cross-condensation. Add the methyl 3-cyano-4-fluorobenzoate slowly to the pre-formed enolate of methyl acetate.[9]2. Ensure the reaction goes to completion by monitoring with TLC. Adjust reaction time or temperature as needed (with caution). |

Purification and Storage: Best Practices

Purification by Column Chromatography

Purification of the crude product is critical to remove any unreacted starting materials, base residues, or side products that could catalyze decarboxylation during storage.

Protocol for Column Chromatography:

-

Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Add a small amount of silica gel and concentrate the mixture to a dry powder.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

-

Loading: Carefully load the dried crude product onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity. Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C).

Troubleshooting Purification:

| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |

| Product Streaking on the Column/TLC Plate | 1. The compound is acidic due to partial hydrolysis.2. Overloading the column. | 1. Add a very small amount of a non-nucleophilic base, such as triethylamine (~0.1%), to the eluent to suppress the acidity of the silica gel.[10]2. Use a larger column or load less material. |

| Decarboxylation on the Column | 1. The silica gel is too acidic.2. Prolonged time on the column. | 1. Use neutral or deactivated silica gel. Pre-treating the silica gel with a solution of triethylamine in the eluent can also help.[10]2. Run the column as quickly as possible while maintaining good separation. |

Long-Term Storage

Proper storage is essential to maintain the integrity of methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate.

Storage Recommendations:

-

Temperature: Store at -20°C or -80°C.[11]

-

Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture and oxygen.

-

Container: Use a tightly sealed amber glass vial to protect from light.[5]

-

Handling: Before use, allow the container to warm to room temperature before opening to prevent water condensation.[6]

Monitoring for Decarboxylation

Regularly assessing the purity of your stored compound is good practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect the presence of the decarboxylated product. The appearance of new signals corresponding to the ketone and the disappearance of the characteristic signals of the β-keto ester are indicative of degradation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to quantify the amount of decarboxylation. However, care must be taken as the high temperatures of the GC inlet can induce decarboxylation of the remaining β-keto ester, leading to an overestimation of the degradation. Derivatization of the sample before analysis can mitigate this issue.

Visualizing the Workflow

Logical Flow of Synthesis and Prevention

Caption: Workflow for synthesis and prevention of decarboxylation.

References

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

-

How to store temperature and moisture-sensitive compounds? Reddit. [Link]

-

Chemical Storage & Segregation Guidelines. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. [Link]

-

Practices for Proper Chemical Storage. Cleveland State University. [Link]

-

Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Publishing. [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Claisen-Schmidt Condensation. [Link]

-

Synthesis Problems with Claisen & Diekmann Condensations. YouTube. [Link]

-

Claisen Condensation Help. Reddit. [Link]

- 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.

-

The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

- Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

-

Claisen Condensation. ResearchGate. [Link]

-

Claisen Condensation Product Shortcut by Leah4sci. YouTube. [Link]

-

over a period of 20 min, while maintaining the internal temperature at 5-10 °C. Organic Syntheses Procedure. [Link]

-

Synthesis of methyl 3-oxopentanoate. PrepChem.com. [Link]

-

Original Research Article. AWS. [Link]

-